2-(2-fluorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(2-fluorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula: CHFNOS
Molecular Weight: 426.51 g/mol
This compound belongs to the pyrido[1,2-a]pyrimidine family and contains a thiazolidinone ring. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Limited information is available due to its rarity. Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
Reactivity: The compound may undergo oxidation, reduction, and substitution reactions.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for drug development.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Possible applications in antitumor or antimicrobial therapies.
Industry: Limited industrial applications due to its rarity.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of thiazolidinone and pyrido[1,2-a]pyrimidine motifs sets it apart.
Similar Compounds: None with identical structure, but related pyrimidines exist.
Remember, this compound’s rarity makes it intriguing for scientific exploration
Properties
Molecular Formula |
C19H12FN3O3S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12FN3O3S2/c1-22-18(25)14(28-19(22)27)10-11-16(26-13-7-3-2-6-12(13)20)21-15-8-4-5-9-23(15)17(11)24/h2-10H,1H3/b14-10- |
InChI Key |
LEHHCXLCYQLLNP-UVTDQMKNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)SC1=S |
Origin of Product |
United States |
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